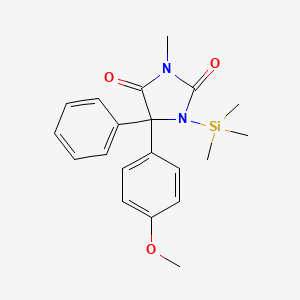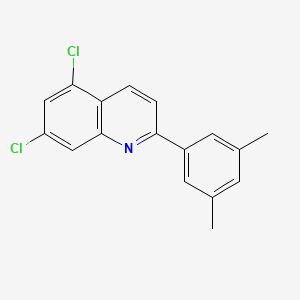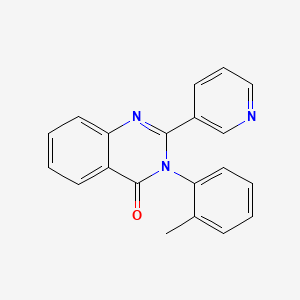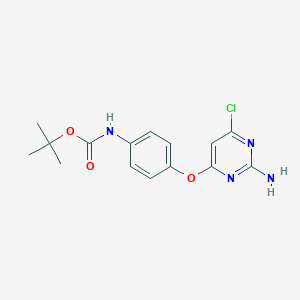
4-(2-Methylpyrrolidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylpyrrolidin-1-yl)benzoic acid is a chemical compound that features a benzoic acid moiety substituted with a 2-methylpyrrolidin-1-yl group
Métodos De Preparación
The synthesis of 4-(2-Methylpyrrolidin-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with 2-methylpyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
4-(2-Methylpyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(2-Methylpyrrolidin-1-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylpyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
4-(2-Methylpyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: This compound has an additional methyl group on the pyrrolidine ring, which may affect its chemical reactivity and biological activity.
4-(1-Methylpyrrolidin-3-yl)benzoic acid: The position of the methyl group on the pyrrolidine ring is different, which can influence the compound’s properties.
Pyrrolidin-2-one derivatives: These compounds have a lactam ring instead of a pyrrolidine ring, leading to different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
4-(2-methylpyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H15NO2/c1-9-3-2-8-13(9)11-6-4-10(5-7-11)12(14)15/h4-7,9H,2-3,8H2,1H3,(H,14,15) |
Clave InChI |
AHQVIPBWWMZGQY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN1C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


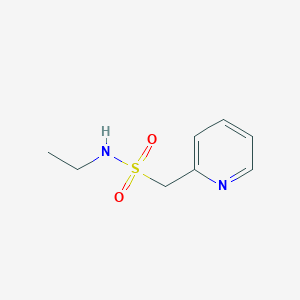
![4-[[[6-(6-Fluoro-3-pyridyl)-4-(2,2,2-trifluoroethylamino)pyrido[3,2-d]pyrimidin-2-yl]amino]methyl]benzenesulfonamide](/img/structure/B13963850.png)
![1-(2-(Chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13963856.png)
![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)

